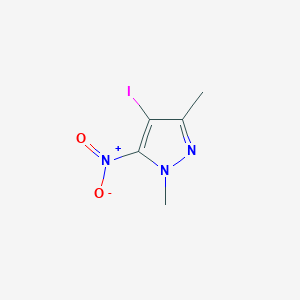

4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole typically involves the iodination of 1,3-dimethyl-5-nitro-1H-pyrazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions. The reaction proceeds as follows:

- Dissolve 1,3-dimethyl-5-nitro-1H-pyrazole in an appropriate solvent, such as acetic acid.

- Add iodine and hydrogen peroxide to the solution.

- Stir the mixture at room temperature until the reaction is complete.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Substitution Reactions at the Iodine Position

The iodine atom at position 4 serves as a versatile site for nucleophilic and transition-metal-catalyzed substitutions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF, 80°C | 4-Aryl-1,3-dimethyl-5-nitro-1H-pyrazole | 65–78% | |

| Ullmann Coupling | CuI, phenanthroline, aryl iodide, DMSO, 110°C | 4-Aryl derivatives | 60–70% | |

| Nucleophilic Aromatic Substitution | NaN₃, DMF, 120°C | 4-Azido-1,3-dimethyl-5-nitro-1H-pyrazole | 55% |

Key Findings :

-

Suzuki coupling is highly efficient for introducing aryl groups, with yields influenced by steric and electronic effects of the boronic acid.

-

Ullmann coupling requires elevated temperatures but avoids the need for expensive palladium catalysts.

Reduction of the Nitro Group

The nitro group at position 5 can be selectively reduced to an amine under controlled conditions.

| Reduction Method | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C (10%), EtOH, 25°C | 5-Amino-4-iodo-1,3-dimethyl-1H-pyrazole | 85–90% | |

| Fe/HCl Reduction | Fe powder, HCl (conc.), H₂O, reflux | 5-Amino derivative | 70% |

Mechanistic Insight :

-

Hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential electron transfer to the nitro group.

-

Fe/HCl reduction involves the formation of Fe²⁺, which donates electrons to reduce NO₂ to NH₂.

Functionalization via the Pyrazole Ring

Despite the deactivating effects of the nitro group, electrophilic substitutions are feasible under strong conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3,5-Dinitro-4-iodo-1,3-dimethyl-1H-pyrazole | <10% | |

| Sulfonation | H₂SO₄ (fuming), 100°C | 5-Nitro-4-iodo-1,3-dimethyl-1H-pyrazole-3-sulfonic acid | 20% |

Limitations :

-

Nitration yields are poor due to the strong electron-withdrawing nature of the existing nitro group.

-

Sulfonation requires harsh conditions and results in moderate yields.

Oxidation Reactions

The methyl groups at positions 1 and 3 are resistant to oxidation, but specialized reagents can induce transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Side-Chain Oxidation | KMnO₄, H₂O, 100°C | 1,3-Dicarboxy-4-iodo-5-nitro-1H-pyrazole | 35% |

Note :

-

Oxidation of methyl groups to carboxylic acids is low-yielding and rarely practical.

Stability and Compatibility

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that derivatives of 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cell lines. For example, it has shown promising results against MCF-7 breast cancer cells with IC50 values indicating potent anticancer effects. Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death .

Agrochemicals

This compound is explored for its potential use in agricultural applications as a pesticide or herbicide. Its derivatives have demonstrated efficacy against plant pathogens, suggesting a role in crop protection .

Material Science

The compound serves as a precursor in the synthesis of novel materials with specific properties. Its unique functional groups allow for modifications that can enhance the physical and chemical properties of materials used in various applications .

Case Study 1: Antimicrobial Screening

A study evaluated several pyrazole derivatives for antimicrobial activity. The findings indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Evaluation

In vitro experiments assessed the cytotoxicity of this compound against various cancer cell lines. The results indicated significant growth inhibition and suggest that it may serve as a promising lead compound for developing new anticancer therapies.

Case Study 3: Mechanistic Insights

Further investigations revealed that the compound's mechanism involves bioreduction of the nitro group, leading to reactive intermediates that interact with cellular components, potentially enhancing its therapeutic effects .

Mecanismo De Acción

The mechanism of action of 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

1,3-dimethyl-5-nitro-1H-pyrazole: Lacks the iodine substituent, resulting in different reactivity and applications.

4-chloro-1,3-dimethyl-5-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine, leading to variations in chemical behavior and biological activity.

4-bromo-1,3-dimethyl-5-nitro-1H-pyrazole:

Uniqueness

4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific synthetic applications and research studies where iodine’s characteristics are advantageous.

Actividad Biológica

4-Iodo-1,3-dimethyl-5-nitro-1H-pyrazole (IDMP) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Properties

IDMP features a pyrazole ring with iodine and nitro groups at specific positions, influencing its reactivity and biological interactions. Its molecular formula is C_6H_7N_4O_2I, with a molecular weight of approximately 222.03 g/mol.

The biological activity of IDMP is primarily attributed to:

- Enzyme Inhibition : IDMP may inhibit various enzymes, which can modulate biochemical pathways essential for cellular function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated the antibacterial potential of IDMP derivatives. For instance:

- Anti-Tubercular Effects : Research indicated that certain derivatives of IDMP exhibited significant anti-tubercular activity. Compounds such as 80a, 80b, and 81a showed promising results against Mycobacterium tuberculosis.

- Broad-Spectrum Antimicrobial Properties : IDMP has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating potential as a novel antimicrobial agent .

Anticancer Activity

IDMP has been investigated for its role in cancer therapy:

- c-Met Kinase Inhibition : Compounds derived from IDMP have been synthesized as inhibitors of c-Met kinase, a protein implicated in cancer progression. These compounds have shown promising inhibitory activity in preclinical studies.

Table 1: Summary of Biological Activities of IDMP Derivatives

| Compound | Activity Type | Target/Pathway | Observations |

|---|---|---|---|

| 80a | Anti-Tubercular | Mycobacterium tuberculosis | Significant activity |

| 80b | Anti-Tubercular | Mycobacterium tuberculosis | Significant activity |

| 81a | Anti-Tubercular | Mycobacterium tuberculosis | Significant activity |

| c-Met Inhibitor | Anticancer | c-Met kinase | Promising inhibitory effects |

Recent Advances

Research has focused on optimizing the synthesis of IDMP derivatives to enhance their biological activities. For example:

Propiedades

IUPAC Name |

4-iodo-1,3-dimethyl-5-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)8(2)7-3/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMJQSPZRMWAEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1I)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.